Hydrogen‑Bond Donor/Acceptor Capacity and Polarity: Direct Comparison with Parent Octahydrocyclopenta[c]pyrrole
The 4‑hydroxyl substituent doubles both the hydrogen‑bond donor (HBD) and acceptor (HBA) counts relative to the unsubstituted parent scaffold and substantially lowers the computed lipophilicity. Octahydrocyclopenta[c]pyrrol-4-ol exhibits HBD = 2, HBA = 2, and XLogP3 = 0, while octahydrocyclopenta[c]pyrrole (CAS 5661-03-0) returns HBD = 1, HBA = 1, and LogP = 1.35 .
| Evidence Dimension | Computed hydrogen‑bond donor count, acceptor count, and partition coefficient |
|---|---|
| Target Compound Data | HBD = 2, HBA = 2, XLogP3 = 0 |
| Comparator Or Baseline | Octahydrocyclopenta[c]pyrrole (CAS 5661-03-0): HBD = 1, HBA = 1, LogP = 1.35 |
| Quantified Difference | +1 HBD, +1 HBA, −1.35 LogP units |
| Conditions | Computed physicochemical properties from chemical databases (PubChem release 2024.11.20; InvivoChem product datasheet) |
Why This Matters
When procurement decisions prioritize aqueous solubility, reduced membrane partitioning, or formulation in polar media, Octahydrocyclopenta[c]pyrrol-4-ol provides a measurably more polar starting point than the parent scaffold.
